molecular formula C14H10N2O2 B4714315 N-3-isoxazolyl-2-naphthamide

N-3-isoxazolyl-2-naphthamide

Cat. No. B4714315
M. Wt: 238.24 g/mol
InChI Key: YKSGZWFXRZTCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-isoxazolyl-2-naphthamide (INA) is a synthetic compound that has been widely used in scientific research. INA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.

Mechanism of Action

N-3-isoxazolyl-2-naphthamide acts as a potent inhibitor of PARP by binding to the enzyme's catalytic domain and preventing its activity. PARP inhibition leads to the accumulation of DNA damage, which can trigger cell death pathways in cancer cells. Additionally, this compound can also inhibit the activity of other enzymes, such as histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of PARP by this compound can lead to the accumulation of DNA damage, which can trigger cell death pathways in cancer cells. Additionally, this compound can also inhibit the activity of other enzymes, such as histone deacetylases, which are involved in gene expression regulation. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-3-isoxazolyl-2-naphthamide in lab experiments is its potency as a PARP inhibitor. This allows for the efficient inhibition of PARP activity, which can be useful in studying the role of PARP in DNA repair and cell death pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-3-isoxazolyl-2-naphthamide. One area of interest is the development of more potent and selective PARP inhibitors for cancer therapy. Additionally, there is interest in studying the role of PARP inhibition in other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, there is interest in understanding the mechanism of action of this compound and other PARP inhibitors, which may lead to the development of more effective therapies.

Scientific Research Applications

N-3-isoxazolyl-2-naphthamide has been extensively used as a research tool to study the role of PARP in DNA repair and cell death pathways. PARP is an important enzyme that is involved in the repair of DNA damage caused by various agents, including radiation and chemotherapy. Inhibition of PARP can sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.

properties

IUPAC Name

N-(1,2-oxazol-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(15-13-7-8-18-16-13)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSGZWFXRZTCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.